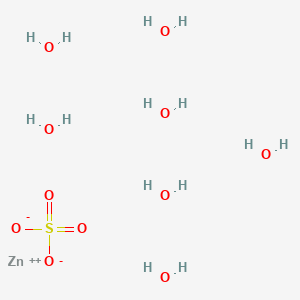

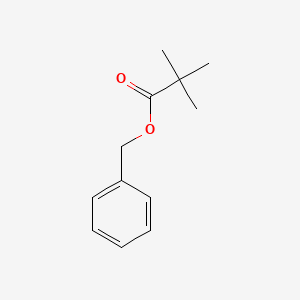

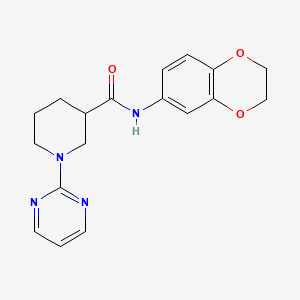

![molecular formula C13H15ClN2O2 B1202164 2-Chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide CAS No. 21424-91-9](/img/structure/B1202164.png)

2-Chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide

説明

“2-Chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide” is a chemical compound with the linear formula C13H15ClN2O2 . It has a molecular weight of 266.73 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide” are not fully detailed in the retrieved information. It has a molecular weight of 266.73 .科学的研究の応用

Antiviral Activity

Indole derivatives have been reported to exhibit potent antiviral properties. Specifically, compounds structurally related to Isamide have shown inhibitory activity against influenza A and other viruses . The presence of the indole nucleus contributes to the high affinity binding to viral receptors, potentially disrupting viral replication processes.

Anti-inflammatory Properties

The indole nucleus, a core component of Isamide, is associated with anti-inflammatory effects. This is particularly relevant in the development of new therapeutic agents aimed at treating chronic inflammatory diseases . The modulation of inflammatory pathways by indole derivatives can lead to significant clinical applications.

Anticancer Applications

Isamide and its related indole derivatives have been explored for their anticancer activities. They are known to interact with various cellular targets that are crucial in cancer progression, such as enzymes, receptors, and DNA . This interaction can lead to the inhibition of tumor growth and induction of apoptosis in cancer cells.

Anti-HIV Effects

Indole derivatives have been studied for their potential role in anti-HIV therapies. Some compounds in this class have shown the ability to inhibit the replication of the HIV virus, making them candidates for further investigation as anti-HIV agents .

Antioxidant Capacity

The indole structure inherent in Isamide is known to possess antioxidant properties. This is important in the context of preventing oxidative stress-related damage at the cellular level, which is implicated in various diseases .

Antimicrobial Activity

Research has indicated that indole derivatives can act as effective antimicrobial agents. Isamide, due to its indole core, may contribute to the development of new antibiotics to combat resistant strains of bacteria .

Antitubercular Potential

Tuberculosis remains a significant global health challenge, and indole derivatives, including Isamide, have been identified as potential antitubercular agents. Their mechanism of action may involve the inhibition of mycobacterial growth and survival .

Antidiabetic and Antimalarial Therapies

Indole derivatives are being investigated for their use in antidiabetic and antimalarial therapies. The diverse biological activities of these compounds suggest that they could be effective in managing blood sugar levels and preventing malarial infections .

特性

IUPAC Name |

2-chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClN2O2/c1-18-10-2-3-12-11(6-10)9(8-16-12)4-5-15-13(17)7-14/h2-3,6,8,16H,4-5,7H2,1H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCLPNTKRPMTACI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC=C2CCNC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10175697 | |

| Record name | Isamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10175697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide | |

CAS RN |

21424-91-9 | |

| Record name | Isamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021424919 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10175697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Isamide interact with the 5-hydroxytryptamine (5-HT) system, and what are the downstream effects?

A1: Research indicates that Isamide acts as a competitive antagonist of 5-HT, specifically in the rat uterus. [] This means it competes with 5-HT for binding to its receptors, effectively blocking 5-HT's actions. The study demonstrated that Isamide effectively inhibited uterine contractions induced by 5-HT in a dose-dependent manner. This blockade was found to be reversible and specific to the 5-HT receptor, as Isamide didn't affect contractions induced by other agents like oxytocin or bradykinin. [] This specific interaction with the 5-HT system suggests potential applications in understanding 5-HT related physiological processes.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

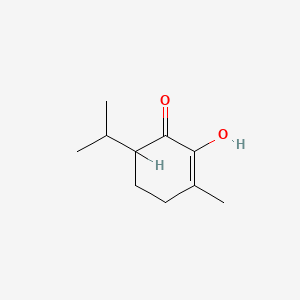

![(1R,2S,9R,10S)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecan-6-one](/img/structure/B1202095.png)

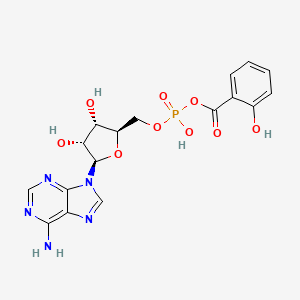

![2-[(4-Fluorophenoxy)methyl]-5-[3-(1-imidazolyl)propylamino]-4-oxazolecarbonitrile](/img/structure/B1202099.png)

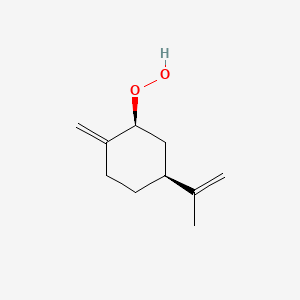

![1-Cyclohexyl-4-[1-[1-[(4-fluorophenyl)methyl]-5-tetrazolyl]propyl]piperazine](/img/structure/B1202100.png)

![4-[3-(4-Fluorophenyl)-2,5,6-trimethyl-7-pyrazolo[1,5-a]pyrimidinyl]morpholine](/img/structure/B1202101.png)

![N-methyl-N-[5-(5-methyl-2-pyrazinyl)-1,3,4-thiadiazol-2-yl]-2-oxolanecarboxamide](/img/structure/B1202103.png)